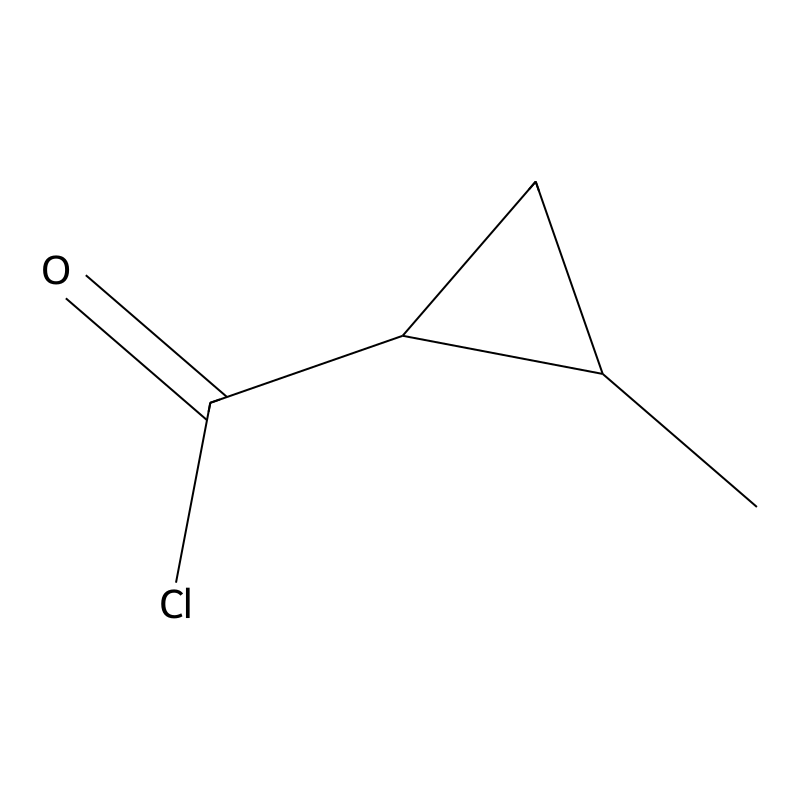2-Methylcyclopropane-1-carbonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
This compound can be used in the synthesis of other organic compounds due to its reactivity . The presence of a carbonyl group and a chloride atom makes it a good candidate for reactions involving nucleophilic substitution or addition.
Pharmaceutical Development
Compounds like this are often used in the development of new drugs. The specific properties of “2-Methylcyclopropane-1-carbonyl chloride” could make it useful in the synthesis of pharmaceuticals .
Material Science
In material science, such compounds can be used in the development of new materials with desired properties .
Chemical Research
As a relatively simple organic compound, “2-Methylcyclopropane-1-carbonyl chloride” can be used in chemical research to study reaction mechanisms, kinetics, and other fundamental aspects of chemistry .
Educational Purposes
In educational settings, this compound could be used in laboratory experiments to demonstrate various chemical reactions and principles .
Industrial Applications
In industry, compounds like this are often used in the synthesis of larger, more complex molecules. It could potentially be used in the production of polymers, dyes, resins, and other industrial chemicals .
2-Methylcyclopropane-1-carbonyl chloride is an organic compound with the molecular formula CHClO. It features a cyclopropane ring substituted with a carbonyl chloride group, making it a member of the acyl chloride family. This compound is characterized by its unique structure, which includes a three-membered cyclopropane ring and a carbonyl group attached to a chlorine atom. The presence of the carbonyl chloride functional group suggests that it can participate in various
2-Methylcyclopropane-1-carbonyl chloride can undergo several significant reactions:
- Nucleophilic Substitution: The carbonyl chloride can react with nucleophiles (e.g., amines, alcohols) to form corresponding amides or esters. For example, when reacted with an amine, it yields 2-methylcyclopropane-1-carboxamide.
- Hydrolysis: In the presence of water, 2-methylcyclopropane-1-carbonyl chloride can hydrolyze to form 2-methylcyclopropane-1-carboxylic acid and hydrochloric acid.
- Formation of Anhydrides: It can react with carboxylic acids to form anhydrides.
These reactions highlight the compound's reactivity due to its electrophilic carbonyl group and the leaving ability of the chloride ion.
While specific biological activities of 2-methylcyclopropane-1-carbonyl chloride are not extensively documented, compounds with similar structures often exhibit biological properties. Acyl chlorides can act as intermediates in the synthesis of biologically active molecules, including pharmaceuticals. They may also be involved in modifying biomolecules or synthesizing bioactive compounds through acylation reactions.
The synthesis of 2-methylcyclopropane-1-carbonyl chloride typically involves:
- Starting Material Preparation: The precursor compound, 2-methylcyclopropane-1-carboxylic acid or its derivatives, is first synthesized.
- Conversion to Acyl Chloride: The carboxylic acid is then treated with thionyl chloride or oxalyl chloride to convert it into the corresponding acyl chloride. This reaction generally proceeds smoothly and yields high purity products.
where R represents the 2-methylcyclopropane moiety.
2-Methylcyclopropane-1-carbonyl chloride finds applications primarily in organic synthesis:
- Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.
- Chemical Reagent: Used in the preparation of other functionalized compounds through acylation reactions.
- Building Block: It acts as a building block for more complex organic molecules in research and development settings.
Several compounds share structural similarities with 2-methylcyclopropane-1-carbonyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methylcyclopropane-1-carboxylic acid | CHO | Carboxylic acid derivative; less reactive than acyl chlorides |
| 2-Methylcyclobutane-1-carbonyl chloride | CHClO | Four-membered ring; different ring strain and reactivity |
| 3-Methylcyclopropane-1-carbonyl chloride | CHClO | Similar structure but different substitution pattern |
The uniqueness of 2-methylcyclopropane-1-carbonyl chloride lies in its three-membered cyclopropane ring and the specific positioning of the carbonyl chloride group, which influences its reactivity profile compared to other similar compounds.








